Enhanced Acidity (pKa) of 3-(Trifluoromethyl)phenol vs. Phenol and 3-Fluorophenol
The meta-trifluoromethyl group in 3-(Trifluoromethyl)phenol exerts a powerful electron-withdrawing inductive effect (-I), substantially increasing the acidity of the phenolic hydroxyl proton. Its experimentally measured pKa of 8.68 at 25°C is 1.27 units lower than that of unsubstituted phenol (pKa = 9.95) and 0.61 units lower than that of the mono-fluorinated analog 3-fluorophenol (pKa = 9.29), indicating a significantly higher degree of ionization under physiological and near-physiological conditions [1][2].
| Evidence Dimension | Acid dissociation constant (pKa) at 25°C |
|---|---|
| Target Compound Data | pKa = 8.68 |
| Comparator Or Baseline | Phenol: pKa = 9.95; 3-Fluorophenol: pKa = 9.29 |
| Quantified Difference | ΔpKa = -1.27 (vs. phenol); ΔpKa = -0.61 (vs. 3-fluorophenol) |
| Conditions | Potentiometric titration in aqueous solution at 25°C |
Why This Matters
Enhanced acidity directly influences solubility, salt formation propensity, and reactivity in nucleophilic substitutions, making 3-(Trifluoromethyl)phenol a preferred intermediate when a more labile phenolic proton is required for coupling reactions or when higher aqueous solubility in buffered formulations is desired.
- [1] ChemicalBook. (2024). 3-(Trifluoromethyl)phenol | CAS 98-17-9. CAS DataBase. View Source
- [2] Dean, J. A. (1999). Lange's Handbook of Chemistry (15th ed.). McGraw-Hill. View Source
